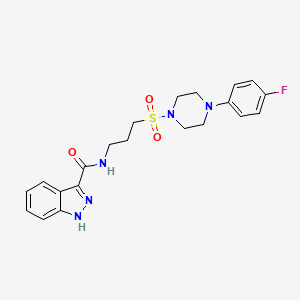

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN5O3S/c22-16-6-8-17(9-7-16)26-11-13-27(14-12-26)31(29,30)15-3-10-23-21(28)20-18-4-1-2-5-19(18)24-25-20/h1-2,4-9H,3,10-15H2,(H,23,28)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFZPSKPQNDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with indazole and piperazine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of indazole can act as tubulin inhibitors, disrupting mitosis in cancer cells . The compound under discussion may share similar mechanisms, potentially leading to new cancer therapies.

Antimicrobial Activity

The sulfonamide group in the compound is associated with antimicrobial properties. Several studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth effectively. For example, compounds derived from the indazole scaffold have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound may exhibit comparable efficacy.

Synthesis and Derivative Studies

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthesis process often includes:

- Formation of the Indazole Core : Using appropriate starting materials to construct the indazole framework.

- Piperazine Attachment : Introducing the piperazine moiety through nucleophilic substitution reactions.

- Sulfonamide Formation : Reacting with sulfonyl chlorides to yield the sulfonamide derivative.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Indole derivatives |

| 2 | Nucleophilic substitution | Piperazine derivatives |

| 3 | Sulfonation | Sulfonyl chlorides |

Anticancer Studies

In a recent study, derivatives similar to this compound were tested against various cancer cell lines such as SNB-19 and OVCAR-8, demonstrating significant growth inhibition rates ranging from 50% to over 85% . This suggests that modifications in the structure can enhance anticancer efficacy.

Antimicrobial Efficacy

Another study evaluated the antibacterial activity of related compounds against multiple strains, revealing zones of inhibition comparable to standard antibiotics like cefaclor . The results indicated that certain structural features contributed to enhanced activity against resistant bacterial strains.

Conclusion and Future Directions

This compound holds promise as a versatile compound in drug discovery, particularly in anticancer and antimicrobial therapies. Future research should focus on:

- Mechanistic Studies : Understanding the molecular mechanisms by which this compound exerts its biological effects.

- In Vivo Evaluations : Assessing its efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Studies : Identifying key structural features that enhance therapeutic activity.

Wirkmechanismus

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperazine derivatives and indazole-based molecules, such as:

- 1-(4-Fluorophenyl)piperazine

- 3-(4-(Substituted)piperazin-1-yl)cinnolines

Uniqueness

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Indazole Core : A bicyclic structure that is often associated with various biological activities.

- Piperazine Ring : Known for its role in enhancing the bioavailability and pharmacological profile of compounds.

- Fluorophenyl Group : The presence of fluorine can enhance lipophilicity and metabolic stability.

The molecular formula is , with a molecular weight of approximately 376.41 g/mol.

Research indicates that the biological activity of this compound primarily involves:

- Kinase Inhibition : The compound has been shown to inhibit specific protein kinases, which are crucial in regulating cell proliferation and survival pathways. This inhibition can lead to decreased tumor growth in cancer models.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria and certain fungal strains.

- Neuropharmacological Effects : The piperazine moiety may contribute to central nervous system activity, making it a candidate for treating neurological disorders.

Biological Activity Data

Case Studies

- Antitumor Efficacy : A study evaluating the compound's effect on various cancer cell lines demonstrated significant cytotoxicity, particularly in breast cancer models. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, indicating potential for treating infections related to biofilm-associated bacteria.

- Neuropharmacology : Animal studies indicated that administration of the compound resulted in reduced anxiety-like behavior, suggesting its potential as an anxiolytic agent.

Q & A

Q. What are the established synthetic routes for N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-1H-indazole-3-carboxamide?

The synthesis typically involves multi-step protocols. A common approach includes:

- Step 1 : Coupling of the indazole-3-carboxylic acid derivative with a sulfonamide-containing propyl linker using coupling agents like HBTU or BOP in THF or DMF under inert conditions .

- Step 2 : Introduction of the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or sulfonylation reactions.

- Purification : Silica gel chromatography or recrystallization ensures purity (>95%) .

Key Considerations : Solvent choice (e.g., THF for solubility), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride) impact yield .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Spectroscopic Methods :

- 1H/13C NMR : Peaks corresponding to the indazole core (δ 7.7–8.0 ppm for aromatic protons), sulfonyl group (δ 3.0–3.5 ppm for SO2-CH2), and piperazine ring (δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~488) confirm molecular weight .

- Elemental Analysis : Matches calculated C, H, N, and S content within 0.4% deviation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates during coupling steps .

- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation reactions, reducing reaction time by 30% .

- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., sulfonyl chloride reactions) to improve heat dissipation and scalability .

Q. What strategies are used to resolve contradictions in reported biological activity data?

- Assay Standardization : Use isogenic cell lines and consistent ATP concentration in kinase inhibition assays to minimize variability .

- Meta-Analysis : Compare IC50 values across studies using standardized statistical models (e.g., hierarchical Bayesian analysis) to account for experimental noise .

- Orthogonal Validation : Confirm receptor binding (e.g., dopamine D3) via both radioligand displacement assays and surface plasmon resonance (SPR) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with targets (e.g., serotonin 5-HT2A receptor). Focus on the sulfonylpropyl linker’s role in binding pocket accommodation .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the piperazine-fluorophenyl moiety in lipid bilayers .

- QSAR Models : Train models on analogs (e.g., N-(4-fluorophenyl)piperazine derivatives) to predict logP and metabolic stability .

Q. What methods are employed to study intermolecular interactions in crystalline forms?

- X-ray Crystallography : Resolve crystal packing motifs (e.g., hydrogen bonds between sulfonyl oxygen and indazole NH groups) .

- Hirshfeld Surface Analysis : Quantify contributions of van der Waals (e.g., C–H···π) and halogen (C–F···H) interactions to lattice stability .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular bond strength .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.